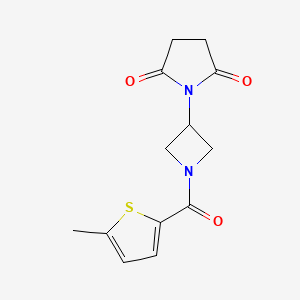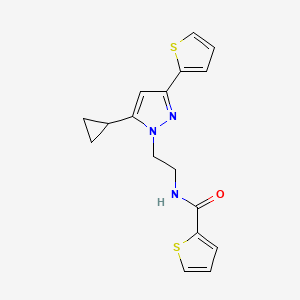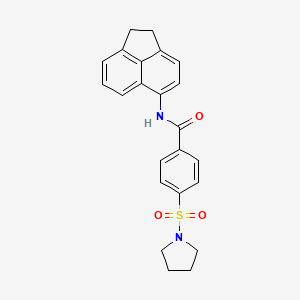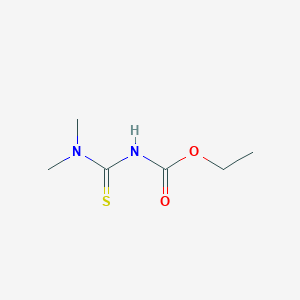
1-(2,6-difluorophenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorophenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTPU and has been synthesized using different methods.
Applications De Recherche Scientifique
Hydrogel Formation and Properties
- Anion Tuning of Hydrogel Properties : Urea derivatives, similar to the compound , have been studied for their ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be influenced by the identity of the anion used, which provides a method for tuning the gels' physical properties. This insight comes from the study of a related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (Lloyd & Steed, 2011).
Crystal Structure Analysis
- X-Ray Crystallography for Structural Determination : The crystal structure of related organic carbonitriles has been determined through X-ray crystallography. These structures have been synthesized using commercially available urea, highlighting its use in crystal structure analysis (Sharma et al., 2016).
Potential in Anticancer Research
- Synthesis and Cytotoxicity Analysis : Urea derivatives have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells. This research presents the potential application of urea derivatives in anticancer research (Gaudreault et al., 1988).
Application in Photonic Materials
- Photoswitchable Self-Assembling Architectures : Urea derivatives have been found to exhibit photoswitchable self-assembling properties. This characteristic is crucial for applications in photonic materials, where the control of light is essential (Sallenave et al., 2004).
Medicinal Chemistry and Drug Design
- Synthesis and Characterization for Medicinal Use : Various urea derivatives have been synthesized and characterized, with their structures confirmed through different analytical techniques. This is significant for medicinal chemistry, where precise structural information is critical for drug design and development (Du Hai-jun et al., 2006).
Green Chemistry Applications
- Eco-Friendly Synthesis of Heterocycles : The use of urea as an organo-catalyst for the synthesis of diverse and densely functionalized heterocycles has been explored. This approach aligns with the principles of green chemistry, emphasizing environmentally benign processes (Brahmachari & Banerjee, 2014).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)26-14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMKWEXFAATIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)






![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2583550.png)




![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)
